Lipophilicity (XLogP3) Comparison: N-Propyl vs. N-Ethyl and Unsubstituted Cyclopropanemethylamine Analogs
The N-propyl substituent confers a computed lipophilicity (XLogP3 = 1.4) that is intermediate between less lipophilic N-ethyl analogs and more lipophilic N-butyl derivatives. This value positions the compound within the optimal range for passive membrane permeability while maintaining aqueous solubility for synthetic handling. Compared to cyclopropanemethylamine (no N-alkyl substitution, estimated LogP ≈ -0.3 to 0.2), the N-propyl derivative exhibits a LogP increase of approximately 1.1 to 1.7 units, corresponding to roughly a 10- to 50-fold increase in predicted octanol/water partition coefficient [1]. This differentiation directly influences the suitability of the compound as a building block for CNS-targeted scaffolds, where a LogP of 1-3 is typically preferred for blood-brain barrier penetration [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 1.4 (XLogP3-AA) |
| Comparator Or Baseline | Cyclopropanemethylamine (CAS 2516-47-4): estimated LogP ≈ -0.3 to 0.2 (no N-alkyl substitution) |
| Quantified Difference | ΔLogP ≈ +1.1 to +1.7 (10- to 50-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) [1] |
Why This Matters
This quantifiable difference in lipophilicity directly impacts selection for CNS drug discovery programs where moderate LogP is required, and rules out the unsubstituted analog as an unsuitable substitute without additional structural modification.
- [1] PubChem. (2025). Cyclopropanemethanamine, N-propyl-. Computed Properties: XLogP3-AA. PubChem CID 117787. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
